Cas no 1806322-39-3 (Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate)

Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate is a versatile aromatic ester featuring a trifluoromethoxy group, cyano substituent, and iodine atom on the benzoate core. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The iodine moiety offers reactivity for further functionalization via cross-coupling reactions, while the cyano group provides a handle for additional derivatization. This compound is particularly useful as an intermediate in the synthesis of complex molecules, including bioactive compounds and advanced materials. Its well-defined structure and multifunctional reactivity make it a practical choice for applications in medicinal chemistry and material science.
Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate structure
1806322-39-3 structure
Product Name:Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate
CAS No:1806322-39-3
MF:C10H5F3INO3
MW:371.051285505295
CID:4951744
Update Time:2025-10-30

Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate
    • Inchi: 1S/C10H5F3INO3/c1-17-9(16)6-3-2-5(4-15)7(14)8(6)18-10(11,12)13/h2-3H,1H3
    • InChI Key: CHGDAMVEGSOQIX-UHFFFAOYSA-N
    • SMILES: IC1=C(C#N)C=CC(C(=O)OC)=C1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 365
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.3

Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015012700-1g
Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate
1806322-39-3 97%
1g
1,445.30 USD 2021-06-21

Additional information on Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate

Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate: A Comprehensive Overview

Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate is a highly specialized organic compound with the CAS number 1806322-39-3. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule features a benzoate backbone with three distinct substituents: a cyano group at the 4-position, an iodo group at the 3-position, and a trifluoromethoxy group at the 2-position. These substituents confer the compound with intriguing electronic and steric characteristics, making it a valuable tool in various research and industrial settings.

The synthesis of Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate typically involves multi-step organic reactions, often employing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction kinetics, resulting in faster reaction times and improved product quality.

One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. The presence of an iodo group at the 3-position makes it an ideal candidate for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. Recent findings from pharmaceutical research demonstrate that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a study published in *Journal of Medicinal Chemistry* revealed that certain analogs derived from Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate selectively inhibit key enzymes involved in tumor progression.

In addition to its pharmacological applications, Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate has found utility in materials science, particularly in the development of advanced polymers and optoelectronic devices. The trifluoromethoxy group imparts strong electron-withdrawing effects, which can be exploited to tune the electronic properties of materials. Recent advancements in this area include the incorporation of this compound into polymer frameworks to enhance charge transport properties, as reported in *Advanced Materials*.

From an analytical standpoint, the characterization of Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate has benefited from modern spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). These methods provide detailed insights into the compound's molecular structure and purity. Furthermore, computational chemistry tools like density functional theory (DFT) have been employed to study its electronic structure and reactivity patterns.

Looking ahead, ongoing research continues to unlock new potentials for Methyl 4-cyano-3-iodo-2-(trifluoromethoxy)benzoate. Collaborative efforts between academic institutions and industry are focused on exploring its use in green chemistry applications, such as catalytic processes for sustainable synthesis. By leveraging its unique chemical properties and integrating cutting-edge technologies, this compound is poised to make significant contributions across diverse scientific disciplines.

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